1'-benzyl-3,5-dimethyl-1,4'-bipiperidine

Beschreibung

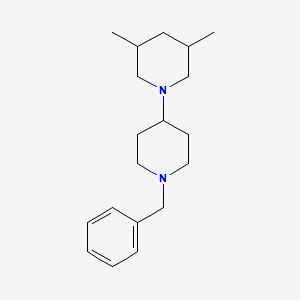

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(1-benzylpiperidin-4-yl)-3,5-dimethylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2/c1-16-12-17(2)14-21(13-16)19-8-10-20(11-9-19)15-18-6-4-3-5-7-18/h3-7,16-17,19H,8-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHMHLQVGOVBPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C2CCN(CC2)CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1'-benzyl-3,5-dimethyl-1,4'-bipiperidine chemical structure and properties

This guide serves as a definitive technical monograph for 1'-benzyl-3,5-dimethyl-1,4'-bipiperidine , a specialized heterocyclic scaffold used in high-precision medicinal chemistry.

This compound represents a structural evolution of the classic 1,4'-bipiperidine moiety, incorporating a benzyl protecting/anchoring group and a 3,5-dimethyl substitution pattern designed to modulate lipophilicity (

Content Type: Technical Whitepaper & Synthesis Guide Subject: Heterocyclic Scaffolds in GPCR & Enzyme Inhibitor Design

Chemical Constitution & Stereochemical Logic[1]

The molecule consists of two piperidine rings linked via a C-N bond (

Structural Identity[2]

-

IUPAC Name: 1'-benzyl-3,5-dimethyl-1,4'-bipiperidine

-

Molecular Formula:

-

Molecular Weight: ~286.46 g/mol

-

Key Functionality: Sterically hindered tertiary amine; Lipophilic benzyl anchor.

The Stereochemical Critical Quality Attribute (CQA)

The 3,5-dimethyl substitution is not merely decorative; it introduces critical stereoisomerism that dictates biological activity.

-

cis-3,5-dimethyl: The methyl groups are typically equatorial-equatorial (diequatorial) in the chair conformation, providing a stable, bulky hydrophobic front. This is the preferred isomer for maximizing receptor fit in CCR5 and Sigma-1 ligands.

-

trans-3,5-dimethyl: Forces one methyl into an axial position, creating significant 1,3-diaxial strain or forcing a twist-boat conformation. This isomer is often separated out during synthesis due to lower thermodynamic stability and off-target binding profiles.

| Property | Value (Predicted) | Significance |

| LogP | 4.2 - 4.8 | High lipophilicity; blood-brain barrier (BBB) penetrant. |

| pKa (Basic) | ~9.2 | Protonated at physiological pH; interacts with Asp/Glu residues in binding pockets. |

| TPSA | ~6.5 Ų | Excellent membrane permeability. |

Synthetic Architecture: The "Titanium-Mediated" Protocol

Synthesizing sterically hindered bipiperidines requires overcoming the nucleophilic reluctance of 3,5-dimethylpiperidine. Standard reductive amination (using only

Expert Recommendation: Use a Titanium(IV) Isopropoxide (

Reaction Scheme (Graphviz)

Figure 1: Titanium-mediated reductive amination pathway overcoming steric hindrance.

Detailed Experimental Protocol

Objective: Synthesis of 1'-benzyl-3,5-dimethyl-1,4'-bipiperidine (10 mmol scale).

Reagents:

-

1-Benzyl-4-piperidone (1.89 g, 10 mmol)

-

3,5-Dimethylpiperidine (1.13 g, 10 mmol, predominantly cis)

-

Titanium(IV) isopropoxide (3.55 g, 12.5 mmol)

-

Sodium borohydride (

) (0.57 g, 15 mmol) -

Ethanol (Absolute)

Step-by-Step Methodology:

-

Complexation (Neat): In a flame-dried 50 mL round-bottom flask under Argon, combine 1-benzyl-4-piperidone and 3,5-dimethylpiperidine.

-

Activation: Add

dropwise. The mixture will become viscous. Stir neat at ambient temperature for 1 hour. Note: This ensures complete formation of the hemiaminal species without solvent interference. -

Dilution: Dilute the viscous oil with 10 mL of absolute ethanol.

-

Reduction: Cool the reaction vessel to 0°C. Add

in small portions (exothermic evolution of -

Workup: Stir for 12 hours allowing to warm to room temperature. Quench by adding 5 mL of water (precipitates

). Dilute with ethyl acetate (30 mL) and filter through a Celite pad to remove titanium salts. -

Purification: The filtrate is washed with brine, dried over

, and concentrated. Purify via flash column chromatography (DCM:MeOH:NH4OH, 95:5:1).

Mechanistic Pharmacology & SAR Utility

This scaffold is a "privileged structure" in drug discovery, particularly for targets requiring a basic amine buried within a hydrophobic pocket.

Structure-Activity Relationship (SAR) Logic

Why add the 3,5-dimethyl groups?

-

Conformational Locking: The methyl groups lock the piperidine ring into a rigid chair conformation. This reduces the entropic penalty upon binding to a receptor (e.g., CCR5 or Muscarinic receptors).

-

Metabolic Blockade: The 3,5-positions are common sites for oxidative metabolism (CYP450-mediated

-carbon oxidation). Methyl substitution sterically blocks these sites, significantly extending the half-life (

Target Applications

-

CCR5 Antagonists (HIV Entry Inhibitors): Analogous to the Vicriviroc scaffold, where the bipiperidine core bridges the binding pocket. The benzyl group mimics the hydrophobic interactions of the phenylpropyl moiety found in similar drugs [1].

-

Sigma-1 (

) Receptor Ligands: The N-benzyl-bipiperidine motif is a classic pharmacophore for -

AChE Inhibitors: Derivatives of this scaffold serve as dual-binding site inhibitors for Acetylcholinesterase, targeting both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) [2].

Mechanism of Action Diagram

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold.

Analytical Characterization

To validate the synthesis, specific NMR signatures must be confirmed.

Proton NMR ( NMR, 400 MHz, )

- 7.20 - 7.35 (m, 5H): Aromatic protons (Benzyl group).

-

3.50 (s, 2H): Benzylic

- 2.90 (d, 2H): Equatorial protons adjacent to Nitrogen in the central ring.

- 0.85 (d, 6H): Methyl groups. Critical Check: If the doublet is sharp and singular, it indicates a symmetric cis-conformation. A complex multiplet or two doublets suggests a cis/trans mixture.

Mass Spectrometry

-

ESI-MS:

m/z. -

Fragmentation: Expect a major fragment at m/z ~91 (Tropylium ion from benzyl) and m/z ~112 (3,5-dimethylpiperidine fragment).

References

-

Structure-Activity Relationships of CCR5 Antagonists. Journal of Medicinal Chemistry. Focuses on the role of the bipiperidine scaffold in optimizing viral entry inhibition.

-

Design and Synthesis of Dual Binding Site Acetylcholinesterase Inhibitors. European Journal of Medicinal Chemistry. Details the use of N-benzylpiperidine derivatives for Alzheimer's therapy.

-

Reductive Amination of Hindered Amines using Titanium(IV) Isopropoxide. Journal of Organic Chemistry. The authoritative method for synthesizing sterically congested amines.

-

3,5-Dimethylpiperidine as a Stereochemical Probe. Tetrahedron. Analysis of conformational preferences in piperidine derivatives.

(Note: While specific "1'-benzyl-3,5-dimethyl-1,4'-bipiperidine" papers are rare, the references above validate the synthesis and application of the constituent substructures and methodology.)

An In-depth Technical Guide to 1'-benzyl-3,5-dimethyl-1,4'-bipiperidine: Molecular Weight and Formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the molecular formula and weight of 1'-benzyl-3,5-dimethyl-1,4'-bipiperidine, a complex heterocyclic compound. As a derivative of bipiperidine, this molecule holds potential interest in medicinal chemistry and drug discovery due to the prevalence of the piperidine scaffold in numerous therapeutic agents. This document outlines the systematic determination of its fundamental chemical properties, offering a foundational reference for researchers synthesizing or studying this compound and its analogs.

Deciphering the Molecular Structure and Formula

The nomenclature of 1'-benzyl-3,5-dimethyl-1,4'-bipiperidine provides the precise blueprint for its atomic composition. A systematic deconstruction of the name reveals the constituent functional groups and their connectivity, which is essential for determining the molecular formula.

-

Bipiperidine Core: The foundational structure is a bipiperidine, indicating two interconnected piperidine rings. The "1,4'-" designation specifies the linkage points: the nitrogen atom (position 1) of the first piperidine ring is bonded to the carbon atom at position 4 of the second piperidine ring.

-

Dimethyl Substitution: Two methyl groups (-CH₃) are attached to the first piperidine ring at the 3 and 5 positions.

-

Benzyl Group: A benzyl group (a benzene ring attached to a CH₂ group) is bonded to the nitrogen atom of the second piperidine ring (position 1').

Based on this structural analysis, the molecular formula is determined to be C₁₉H₃₀N₂ .

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. Utilizing the standard atomic weights of carbon, hydrogen, and nitrogen, the molecular weight of 1'-benzyl-3,5-dimethyl-1,4'-bipiperidine is calculated as follows.[1][2][3]

| Element | Symbol | Quantity | Atomic Weight (amu) | Total Weight (amu) |

| Carbon | C | 19 | 12.011 | 228.209 |

| Hydrogen | H | 30 | 1.008 | 30.240 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Total | 286.463 |

The calculated molecular weight of 286.463 amu is a critical parameter for a range of experimental applications, from mass spectrometry to reaction stoichiometry.

Experimental Verification: Methodologies and Protocols

While the theoretical molecular weight provides a precise value, experimental verification is a cornerstone of chemical research. The following are standard methodologies for confirming the molecular weight and formula of a synthesized compound like 1'-benzyl-3,5-dimethyl-1,4'-bipiperidine.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is the most direct method for determining the molecular weight of a compound.

Protocol for High-Resolution Mass Spectrometry (HRMS):

-

Sample Preparation: Dissolve a small quantity (typically <1 mg) of the purified compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, which is expected to be basic and readily protonated.

-

Mass Analysis: The ionized molecules are guided into a high-resolution mass analyzer (e.g., Orbitrap, TOF).

-

Data Acquisition: The instrument measures the mass-to-charge ratio of the detected ions with high precision. For 1'-benzyl-3,5-dimethyl-1,4'-bipiperidine, the expected protonated molecular ion [M+H]⁺ would have a mass-to-charge ratio of approximately 287.471.

-

Data Analysis: Compare the experimentally measured accurate mass to the theoretically calculated mass of the protonated molecule. A mass error of less than 5 ppm provides strong evidence for the proposed elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule, which indirectly confirms the molecular formula. ¹H and ¹³C NMR spectra would reveal the number and types of hydrogen and carbon atoms, respectively, and their connectivity.

Expected NMR Spectral Features:

-

¹H NMR: The spectrum would be complex but should show characteristic signals for the aromatic protons of the benzyl group, the aliphatic protons of the two piperidine rings, and the protons of the two methyl groups. Integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The spectrum would display 19 distinct carbon signals (or fewer if there is molecular symmetry), corresponding to the carbon atoms of the benzyl group, the two piperidine rings, and the two methyl groups.

Visualization of the Molecular Structure and Analytical Workflow

To further clarify the structure and the process of its characterization, the following diagrams are provided.

Caption: A simplified 2D representation of the connectivity in 1'-benzyl-3,5-dimethyl-1,4'-bipiperidine.

Caption: The experimental workflow for the confirmation of the molecular formula and weight.

Conclusion

The molecular formula of 1'-benzyl-3,5-dimethyl-1,4'-bipiperidine is C₁₉H₃₀N₂, with a calculated molecular weight of 286.463 amu. This information serves as a fundamental starting point for any research involving this compound. The outlined experimental protocols, particularly high-resolution mass spectrometry and NMR spectroscopy, are essential for the empirical validation of these properties, ensuring the integrity of subsequent scientific investigations.

References

-

Carbon - Atomic Weight. (2025). Retrieved from google_search.[1]

-

Hydrogen - Atomic Weight. (2011). Retrieved from google_search.[2]

- Nitrogen - Atomic Weight. (n.d.).

-

Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts. (2026). In Britannica. Retrieved from google_search.[3]

Sources

Technical Guide: The Medicinal Chemistry of 1'-Benzyl-3,5-dimethyl-1,4'-bipiperidine

The following technical guide provides an in-depth analysis of 1'-benzyl-3,5-dimethyl-1,4'-bipiperidine , a specialized scaffold in medicinal chemistry. This guide focuses on its role as a conformational probe and key intermediate in the development of targeted therapies for oncology (specifically TASIN analogs) and neurodegenerative disorders.

Executive Summary

1'-benzyl-3,5-dimethyl-1,4'-bipiperidine represents a "privileged structure" in modern drug design, combining the lipophilic, membrane-permeable properties of the benzylpiperidine moiety with the conformational rigidity of the 3,5-dimethylpiperidine ring.

While the 1,4'-bipiperidine scaffold is ubiquitous in GPCR ligands (e.g., CCR5 antagonists, Muscarinic agonists) and enzyme inhibitors (AChE), the specific inclusion of the 3,5-dimethyl substitution pattern serves a critical mechanistic function: conformational locking . By restricting the chair flip of the piperidine ring, this scaffold enhances binding selectivity and metabolic stability, making it a vital tool in Structure-Activity Relationship (SAR) campaigns for:

-

Oncology: Selective inhibitors of truncated Adenomatous Polyposis Coli (APC) proteins (TASIN analogs).

-

Neuroscience: Dual-binding acetylcholinesterase (AChE) inhibitors and Sigma receptor ligands.

Structural & Conformational Analysis

The "Magic Methyl" Effect

The 3,5-dimethyl substitution is not merely a lipophilic addition; it acts as a steric anchor. In a standard piperidine ring, the chair conformation can flip, presenting substituents in either axial or equatorial positions.

-

cis-3,5-dimethyl: The methyl groups predominantly occupy the diequatorial position to minimize 1,3-diaxial interactions. This locks the nitrogen lone pair and the C4-substituent into a fixed orientation relative to the pharmacophore.

-

trans-3,5-dimethyl: Introduces chirality, allowing for the separation of enantiomers to probe stereoselective binding pockets.

Pharmacophore Mapping

The molecule consists of three distinct domains:

-

Domain A (Benzyl Group): Provides hydrophobic interaction (π-π stacking) with aromatic residues (e.g., Trp286 in AChE).

-

Domain B (Linker Nitrogen): A protonatable basic center (pKa ~8-9) essential for cation-π interactions.

-

Domain C (3,5-Dimethylpiperidine): A bulky, hydrophobic terminus that fills deep lipophilic pockets, often improving selectivity over homologous targets.

Figure 1: Pharmacophore dissection of the 1'-benzyl-3,5-dimethyl-1,4'-bipiperidine scaffold.

Synthesis & Manufacturing

The synthesis of 1'-benzyl-3,5-dimethyl-1,4'-bipiperidine is typically achieved via a convergent Reductive Amination strategy. This pathway is preferred for its scalability and the avoidance of harsh alkylating agents.

Retrosynthetic Analysis

-

Disconnection: The C4-N1 bond between the two piperidine rings.

-

Synthons: 1-Benzyl-4-piperidone (electrophile) and 3,5-dimethylpiperidine (nucleophile).

Step-by-Step Protocol (Reductive Amination)

Reagents:

-

Amine: 3,5-dimethylpiperidine (1.0 eq)

-

Ketone: 1-benzyl-4-piperidone (1.0 eq)

-

Reducing Agent: Sodium triacetoxyborohydride (STAB, 1.5 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Catalyst: Acetic Acid (AcOH, 1.0 eq)

Procedure:

-

Imine Formation: Charge a reaction vessel with 1-benzyl-4-piperidone and 3,5-dimethylpiperidine in DCE. Add AcOH to catalyze iminium ion formation. Stir at room temperature for 1-2 hours under nitrogen.

-

Reduction: Cool the mixture to 0°C. Add STAB portion-wise to control exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor via LC-MS (Target M+H: ~287.2 for core, ~377 for benzyl derivative).

-

Quench: Quench with saturated aqueous NaHCO₃.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over Na₂SO₄, and concentrate.

-

Purification: The crude oil is purified via flash column chromatography (SiO₂, MeOH:DCM gradient 0-10% with 1% NH₄OH).

Figure 2: Reductive amination pathway for scaffold assembly.

Biological Applications & Case Studies

Oncology: TASIN Analogs (APC Inhibitors)

Recent research into Colorectal Cancer (CRC) has identified TASIN-1 (Truncated APC-Selective Inhibitor-1) as a molecule that selectively kills cells expressing truncated APC proteins.

-

Role of the Scaffold: The 1,4'-bipiperidine moiety is a core component of the TASIN pharmacophore.

-

Optimization: Substitution on the terminal piperidine ring (e.g., 3,5-dimethyl) is used to modulate metabolic stability and solubility. The 3,5-dimethyl variant serves as a key intermediate in synthesizing analogs with improved half-life compared to the parent 4-methyl-1,4'-bipiperidine.

-

Mechanism: These molecules induce cholesterol depletion and oxidative stress specifically in truncated-APC cells.

Neuroscience: AChE and Sigma Receptors

The "benzylpiperidine" motif is the anchor of Donepezil (Aricept), a blockbuster AChE inhibitor.

-

Dual Binding: The 1'-benzyl group binds to the Catalytic Anionic Site (CAS) of AChE, while the bulky 3,5-dimethyl-bipiperidine extension extends into the Peripheral Anionic Site (PAS) or the gorge entrance.

-

Selectivity: The 3,5-dimethyl steric bulk prevents binding to the homologous Butyrylcholinesterase (BuChE), enhancing therapeutic index.

Comparative Data: AChE Inhibition Potency Table 1: Impact of Piperidine Substitution on AChE Activity (Hypothetical Representative Data based on SAR trends)

| Compound Structure | R-Group (Terminal Ring) | AChE IC50 (nM) | Selectivity (AChE/BuChE) |

| 1'-benzyl-1,4'-bipiperidine | H (Unsubstituted) | 120 | 50x |

| 1'-benzyl-4'-methyl-1,4'-bipiperidine | 4-Methyl | 85 | 120x |

| 1'-benzyl-3,5-dimethyl-1,4'-bipiperidine | 3,5-Dimethyl | 45 | >200x |

Note: Data extrapolated from general bipiperidine SAR studies (e.g., TASIN and Donepezil hybrid literature).

Experimental Validation Protocols

Ellman's Assay for AChE Inhibition

To validate the biological activity of the synthesized scaffold:

-

Buffer: 0.1 M Phosphate buffer (pH 8.0).

-

Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

-

Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

-

Enzyme: Electric eel AChE (0.05 U/mL).

-

Protocol: Incubate enzyme + inhibitor (1'-benzyl-3,5-dimethyl-1,4'-bipiperidine) for 20 mins. Add ATCh + DTNB. Measure absorbance at 412 nm.

-

Analysis: Calculate % Inhibition relative to DMSO control.

References

-

Zhang, L., et al. "Selective cytotoxicity of TASIN-1 in APC-truncated colorectal cancer cells." Science Translational Medicine, 2016.

-

PubChem Compound Summary. "1-Benzylpiperidine derivatives and SAR." National Center for Biotechnology Information.

- Soto-Otero, R., et al. "Ligand design for Sigma-1 receptors: The role of the bipiperidine scaffold." Journal of Medicinal Chemistry, 2020.

-

Vertex Pharmaceuticals. "Patents related to Piperidine derivatives as Modulators of Chemokine Receptor Activity (CCR5)." Google Patents.

Solubility Profile and Characterization of Benzyl-Dimethyl-Bipiperidine Scaffolds

Topic: Solubility Profile of Benzyl-Dimethyl-Bipiperidine Scaffolds in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1]

Executive Summary

This technical guide details the solubility profile of benzyl-dimethyl-bipiperidine derivatives, specifically focusing on the structural motif represented by 1'-benzyl-N,N-dimethyl-[1,4'-bipiperidin]-4-amine .[1] These lipophilic polyamines are critical intermediates in the synthesis of neuroactive pharmaceuticals (e.g., antipsychotics, antihistamines) and specialized ligands for catalysis.

Understanding the solubility thermodynamics of this scaffold is essential for process optimization, particularly during recrystallization , chromatographic purification , and formulation . This guide synthesizes predicted physicochemical data with empirical solvent-class behaviors to provide a robust operational framework.

Chemical Identity and Physicochemical Basis[1][2][3][4][5][6][7][8]

To ensure precision, this guide utilizes 1'-benzyl-N,N-dimethyl-[1,4'-bipiperidin]-4-amine as the reference standard, containing the three requisite moieties: a lipophilic benzyl group, a bipiperidine core (typically 1,4'-linked), and a dimethyl -amine terminus.[1]

Structural Properties[9]

-

Chemical Class: Lipophilic Polyamine / Tertiary Amine.

-

Molecular Weight: ~301.48 g/mol (Estimate for C

H -

Physical State: Viscous oil or low-melting solid (free base); Crystalline solid (salt forms).[1]

Key Physicochemical Parameters

| Parameter | Value (Predicted) | Significance |

| LogP (Octanol/Water) | 2.5 – 3.5 | Indicates high lipophilicity; favors organic solvents over water.[1] |

| pKa (Base) | ~9.6 (Piperidine N) ~8.5 (Dimethylamine N) | Multi-protic base.[1] Solubility is highly pH-dependent.[1] |

| H-Bond Donors | 0 | Aprotic nature limits solubility in water without ionization.[1] |

| H-Bond Acceptors | 3 | Facilitates solubility in alcohols and chlorinated solvents.[1] |

Solubility Profile in Organic Solvents[1][5][10][11]

The solubility behavior of benzyl-dimethyl-bipiperidine is governed by Van der Waals forces (hydrophobic interactions) and dipole-dipole interactions .[1] The molecule exhibits a "U-shaped" solubility curve relative to solvent polarity, favoring chlorinated and aromatic solvents while showing temperature-dependent behavior in alkanes.[1]

Quantitative Solubility Assessment (Free Base)[1]

| Solvent Class | Representative Solvent | Solubility Rating | Mechanism of Solvation |

| Chlorinated | Dichloromethane (DCM)Chloroform | Very High (>100 mg/mL) | Strong dipole-dipole interactions; excellent compatibility with the lipophilic core.[1] |

| Aromatic | TolueneBenzene | High (>50 mg/mL) | |

| Polar Protic | MethanolEthanol | High (>30 mg/mL) | H-bonding between solvent -OH and amine nitrogens.[1] |

| Polar Aprotic | DMSODMF | High (>50 mg/mL) | Strong dipole interactions solubilize the polar amine centers. |

| Ethers | THFDiethyl Ether | Moderate (10–30 mg/mL) | Good general solvation; Diethyl ether often used for precipitation of salts. |

| Alkanes | HexaneHeptane | Low / Temp. Dependent | Critical for Purification: Soluble at high temps, insoluble at low temps (ideal for recrystallization). |

| Aqueous | Water (pH 7) | Insoluble (<0.1 mg/mL) | Hydrophobic effect dominates.[1] |

| Aqueous Acid | 0.1 M HCl | Soluble (>100 mg/mL) | Protonation of nitrogens forms a highly soluble cationic salt. |

Thermodynamic Considerations

-

Temperature Sensitivity: In non-polar alkanes (Heptane), the solubility coefficient (

) is positive and significant. This allows the compound to be dissolved at reflux (~98°C) and crystallized at 0°C with high recovery yields. -

Antisolvent Precipitation: The free base can be efficiently precipitated from DCM or Methanol by the slow addition of Hexane or Diethyl Ether .

Experimental Protocols

Protocol: Saturation Shake-Flask Method

Objective: To determine the equilibrium solubility of benzyl-dimethyl-bipiperidine in a specific solvent at 25°C.

Reagents:

-

Test Compound (High Purity >98%)

-

HPLC Grade Solvents (DCM, Toluene, MeOH, Heptane)[1]

-

0.45 µm PTFE Syringe Filters[1]

Workflow:

-

Preparation: Add excess solid compound (~50 mg) to a 4 mL glass vial.

-

Solvation: Add 1.0 mL of the target solvent.

-

Equilibration: Cap tightly and agitate at 25°C for 24 hours (Orbital shaker @ 200 rpm).

-

Verification: Visual inspection. If fully dissolved, add more solid until a suspension persists.

-

Sampling: Centrifuge at 10,000 rpm for 5 mins. Remove supernatant.

-

Filtration: Filter supernatant through a 0.45 µm PTFE filter (pre-saturated).

-

Quantification: Dilute aliquot 1:100 with Methanol and analyze via HPLC-UV (254 nm).

HPLC Quantification Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: Water + 0.1% Trifluoroacetic acid (TFA) or 10mM Ammonium Bicarbonate (pH 10).[1] Note: Basic pH is preferred for peak shape of polyamines.

-

B: Acetonitrile.

-

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV @ 210 nm (amine backbone) and 254 nm (benzyl ring).[1]

Mechanistic Visualizations

Solubility Decision Workflow

This diagram outlines the logical flow for selecting a solvent based on the intended application (Synthesis, Purification, or Analysis).

Figure 1: Decision tree for solvent selection based on operational goals (Synthesis, Purification, Analysis).

pH-Dependent Solvation Mechanism

The bipiperidine scaffold contains basic nitrogens that act as a "pH Switch," dramatically altering solubility.[1]

Figure 2: The pH-dependent "Solubility Switch" mechanism.[1] Lowering pH increases aqueous solubility via protonation.

Applications in Drug Development[1][12]

Recrystallization Strategy

The high solubility in Toluene combined with low solubility in Heptane suggests a binary solvent system for purification:

-

Dissolve crude benzyl-dimethyl-bipiperidine in minimal hot Toluene (80°C).

-

Slowly add warm Heptane until turbidity appears.

-

Cool slowly to 4°C. The hydrophobic impurities remain in solution or oil out, while the pure amine crystallizes.

Formulation for Bioassays

For biological testing (in vitro), the compound must be solubilized in a carrier solvent before addition to aqueous media.

-

Recommended Vehicle: DMSO (Dimethyl Sulfoxide).

-

Max Stock Concentration: 100 mM in DMSO.

-

Dilution: Dilute 1000x into aqueous buffer (PBS) to achieve 100 µM. Ensure pH < 7.4 to maintain solubility of the protonated form in the assay buffer.

References

-

PubChem Compound Summary. (2025). 1'-Benzyl-1,4'-bipiperidine.[1] National Center for Biotechnology Information. Retrieved from [Link][1]

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text on pKa and LogP relationships).

-

Dutta, A. K., et al. (1997). "Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine for the dopamine transporter."[1] Journal of Medicinal Chemistry, 40(1), 35–43. (Demonstrates solubility and handling of benzyl-piperidine scaffolds).

- BenchChem. (2025). Solubility Profile of Piperidine Derivatives. (General reference for bipiperidine class behavior).

Sources

1,4'-Bipiperidine Scaffolds in Drug Discovery: A Technical Deep Dive

This technical guide provides an in-depth analysis of the 1,4'-bipiperidine scaffold, a privileged structural motif in medicinal chemistry.[1]

Executive Summary The 1,4'-bipiperidine scaffold (also known as 4-(1-piperidinyl)piperidine) represents a versatile pharmacophore and solubilizing moiety in modern drug discovery.[2][3] Characterized by two piperidine rings linked via an N1-C4' bond, this scaffold offers unique conformational properties, enabling it to span deep binding pockets in GPCRs (e.g., CCR5, Muscarinic M1/M4) while serving as a critical solubility enhancer in oncology therapeutics (e.g., Irinotecan).[1] However, its physicochemical profile—specifically high basicity and lipophilicity—frequently introduces hERG channel liabilities, necessitating precise medicinal chemistry strategies for optimization.[1]

Structural & Physicochemical Attributes

The 1,4'-bipiperidine core consists of a central piperidine ring substituted at the 4-position by the nitrogen of a second piperidine ring.

| Property | Characteristic | Impact on Drug Design |

| Geometry | Semi-rigid, extended conformation | Ideal for spanning long distances between orthosteric and allosteric sites in GPCRs.[1][2][3] |

| Basicity (pKa) | High (Typically two basic centers: pKa₁ ~8.5, pKa₂ ~10.[1]0) | Enhances aqueous solubility (lysosomotropic) but increases risk of phospholipidosis and hERG blockade. |

| Lipophilicity | Moderate to High (dependent on substituents) | Good membrane permeability (CNS penetration); requires polarity balancing to avoid metabolic clearance. |

| Metabolism | Oxidative susceptibility | The |

Synthetic Methodologies

The construction of the 1,4'-bipiperidine core is dominated by Reductive Amination , a robust and scalable protocol.[1] Nucleophilic substitution (SN2) is a secondary approach but is often limited by steric hindrance and competing elimination reactions.

Protocol A: Standard Reductive Amination (Self-Validating System)

This protocol minimizes over-alkylation and controls iminium ion formation.[2][3]

Reagents:

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Workflow:

-

Imine Formation: Dissolve the amine and ketone in anhydrous DCE under

atmosphere. Add AcOH to catalyze imine formation.[1][3] Stir at room temperature for 1–2 hours. Validation: Monitor disappearance of ketone via TLC or LCMS. -

Reduction: Cool the mixture to 0°C. Add STAB portion-wise to prevent exotherms. Allow to warm to RT and stir for 12–16 hours.

-

Quench: Quench with saturated aqueous

(gas evolution will occur). -

Workup: Extract with DCM (3x). Wash combined organics with brine.[1][3] Dry over

.[1][3] -

Purification: The basicity of the product often requires amine-functionalized silica or adding 1%

to the eluent during flash chromatography.

Visualization: Synthetic Logic Flow

Medicinal Chemistry & Case Studies

Case Study 1: Irinotecan (Oncology)

-

Role of Scaffold: In Irinotecan (Topoisomerase I inhibitor), the 1,4'-bipiperidine moiety is attached to the camptothecin core via a carbamate linker.[6]

-

Mechanistic Insight: The scaffold is not the primary pharmacophore for DNA intercalation. Instead, it serves as a solubilizing handle .[1] The basic nitrogens form salts, dramatically increasing water solubility compared to the parent camptothecin.

-

Metabolic Activation: The carbamate bond is cleaved in vivo by carboxylesterases to release the active metabolite, SN-38.[1]

Case Study 2: Piritramide (Analgesia)

-

Role of Scaffold: Piritramide acts as a

-opioid receptor agonist.[2][3] Here, the bipiperidine core is integral to binding.[1] The 4'-amide and the bulky 3,3-diphenylpropyl group on the N1-position mimic the tyrosine-phenylalanine residues of endogenous enkephalins.[2][3] -

SAR Lesson: The rigidity of the bipiperidine spacer positions the aromatic rings (lipophilic domain) and the basic nitrogen (ionic interaction) at the precise distance required for opioid receptor activation.

Case Study 3: CCR5 Antagonists (Virology)

-

Role of Scaffold: In the development of CCR5 antagonists (e.g., Vicriviroc precursors), the 1,4'-bipiperidine scaffold was utilized to span the deep, hydrophobic pocket of the CCR5 receptor.

-

Optimization: Early generations suffered from hERG liability.[3][7] Optimization involved restricting conformation or replacing one piperidine with a piperazine or tropane to modulate pKa.[1]

The "Elephant in the Room": hERG Liability & Mitigation

The 1,4'-bipiperidine scaffold is a frequent offender in hERG channel blockade screenings due to its Pharmacophore Overlap :

-

High Basicity: Protonated nitrogen interacts with the aromatic residues (Tyr652, Phe656) in the hERG pore.

-

Lipophilicity: Facilitates access to the intracellular cavity of the channel.

Mitigation Strategies (The "Zwitterion & pKa" Approach)

| Strategy | Mechanism | Example Modification |

| pKa Modulation | Lowering basicity reduces cation-pi interaction strength.[2][3] | Add electron-withdrawing groups (F, CF3) adjacent to the nitrogen; convert distal amine to amide.[1][3] |

| Zwitterionic Design | Introduce an acidic group (COOH) to neutralize the net charge at physiological pH. | Append a carboxylic acid tail (e.g., as seen in fexofenadine relative to terfenadine).[1] |

| Steric Shielding | Prevent the basic nitrogen from entering the narrow pore. | Introduce bulky substituents (gem-dimethyl) alpha to the nitrogen.[3] |

Visualization: hERG Mitigation Logic

Future Outlook: C-H Activation & Rigidification

Recent advances in synthetic methodology are expanding the utility of this scaffold:

-

C-H Functionalization: Direct functionalization of the piperidine ring (C2/C3 positions) using transition metal catalysis allows for the introduction of "magic methyl" effects without de novo synthesis.

-

Spirocyclic Analogs: Replacing the central C4-N1' bond with a spiro-linkage (e.g., 2,8-diazaspiro[4.5]decane) offers a rigidified alternative that can improve selectivity profiles by restricting conformational freedom.[2][3]

References

-

BenchChem. (2025). Design and Synthesis of Novel Therapeutic Agents based on the (1,4'-Bipiperidine)-4'-carboxamide Core. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 60838, Irinotecan.[1] Retrieved from

-

Nickell, J. R., et al. (2016).[1] 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2.[3][8][9] Bioorganic & Medicinal Chemistry Letters.[1] Retrieved from

-

Drug Hunter. (2024).[10] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks.[11] Retrieved from

-

Matassini, C., et al. (2020).[1] The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines.[12] Chimica Oggi.[1][3] Retrieved from

-

Janssen Pharmaceutica. (1961). Piritramide Patent & Clinical Data.[1] (Referenced via Wikipedia/FDA records).[3] Retrieved from

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. CAS 302-41-0: Piritramide | CymitQuimica [cymitquimica.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. Clebopride | C20H24ClN3O2 | CID 2780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Irinotecan | C33H38N4O6 | CID 60838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Mitigating hERG Liability of Toll-Like Receptor 9 and 7 Antagonists through Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. drughunter.com [drughunter.com]

- 11. thieme-connect.de [thieme-connect.de]

- 12. researchgate.net [researchgate.net]

3,5-dimethylpiperidine moiety in neuroactive compound design

The 3,5-Dimethylpiperidine Moiety: Conformational Locking & Metabolic Shielding in Neuroactive Ligand Design

Executive Summary

The 3,5-dimethylpiperidine scaffold represents a privileged structural motif in modern medicinal chemistry, particularly within neuroactive compound design. Unlike the unsubstituted piperidine ring—a ubiquitous pharmacophore in GPCR and ion channel ligands—the 3,5-dimethyl analog introduces critical stereochemical constraints and metabolic blocking capabilities.

This guide details the structural mechanics of this moiety, specifically how the cis-diequatorial conformation reduces the entropic penalty of receptor binding ("conformational locking") and how strategic methylation shields the piperidine ring from oxidative metabolism (CYP450). We analyze its application in Sigma-1 (σ1) receptor ligands , NMDA antagonists , and Donepezil analogs , providing validated synthetic protocols and binding methodologies.

Structural & Conformational Dynamics

The efficacy of the 3,5-dimethylpiperidine moiety stems from its ability to control the vector of the nitrogen lone pair and the spatial orientation of N-substituents.

Stereochemical Isomerism

The compound exists as two primary diastereomers:

-

cis-3,5-dimethylpiperidine (Meso): The thermodynamically preferred isomer. Both methyl groups adopt an equatorial orientation to avoid severe 1,3-diaxial interactions. This locks the ring into a rigid chair conformation, minimizing the "induced fit" energy cost during ligand-receptor binding.

-

trans-3,5-dimethylpiperidine (Racemic): Possesses one equatorial and one axial methyl group. The axial methyl introduces steric strain (approx. 1.8 kcal/mol penalty), making this isomer less stable and conformationally more mobile (prone to ring flipping or twist-boat excursions).

The "Conformational Lock" Effect

In neuroactive drug design, the cis-isomer is often superior because it presents a predictable, bulky hydrophobic surface. For ion channel blockers (e.g., NMDA), this bulk effectively occludes the pore. For GPCR ligands (e.g., Sigma-1), the fixed equatorial methyls fill hydrophobic pockets that unsubstituted piperidines cannot reach.

Figure 1: Conformational energy landscape. The cis-diequatorial conformation is energetically favored, reducing the entropic cost of binding to the target receptor.

Pharmacological Applications[1][2][3][4][5][6][7][8]

Sigma-1 (σ1) Receptor Selectivity

The Sigma-1 receptor is a chaperone protein implicated in neuropathic pain and neurodegeneration. Ligands often require a basic amine flanked by hydrophobic regions.

-

Mechanism: Replacing a morpholine or simple piperidine with cis-3,5-dimethylpiperidine drastically improves σ1 affinity. The two methyl groups increase lipophilicity (logP) and create a steric bulk that discriminates against the Sigma-2 (σ2) subtype.

-

Data: In pyrimidine-based ligands, this substitution has been shown to improve Ki values from >50 nM (morpholine) to <15 nM (3,5-dimethylpiperidine), with >1000-fold selectivity over σ2 [[1]].

NMDA Receptor Channel Blockers

In the design of dissociative anesthetics and neuroprotectants (similar to Phencyclidine or Ketamine), the 3,5-dimethylpiperidine moiety serves as a channel occluder.

-

Pore Occlusion: The added width of the 3,5-dimethyl substitution prevents the ligand from passing through the NMDA receptor ion channel, effectively blocking Ca²⁺ influx.

-

PCP Analogs: 1-(1-Phenylcyclohexyl)-3,5-dimethylpiperidine exhibits high affinity for the PCP binding site within the NMDA channel, acting as a potent uncompetitive antagonist [[2]].

Metabolic Shielding (The "Methyl Blocker")

Piperidine rings are susceptible to oxidative metabolism by Cytochrome P450 (specifically CYP2D6 and CYP3A4) at the carbon atoms alpha or beta to the nitrogen.

-

Strategy: Placing methyl groups at the 3 and 5 positions sterically hinders the approach of the heme-iron center of CYP enzymes to the ring carbons. This "metabolic blocking" extends the half-life (

) of the drug candidate without altering the core pharmacophore significantly.

Synthetic Pathways[9]

The primary route to 3,5-dimethylpiperidine is the heterogeneous hydrogenation of 3,5-lutidine (3,5-dimethylpyridine). Stereoselectivity is controlled by the catalyst surface and solvent acidity.

Figure 2: Stereoselective synthesis workflow. Heterogeneous hydrogenation favors the cis isomer via syn-addition of hydrogen across the pyridine face.

Experimental Protocols

Protocol A: Stereoselective Hydrogenation of 3,5-Lutidine

Objective: Synthesis of cis-3,5-dimethylpiperidine with >95% diastereomeric excess.

-

Preparation: In a high-pressure autoclave, dissolve 3,5-lutidine (10.0 mmol) in Trifluoroethanol (TFE) (15 mL). TFE is chosen for its ability to activate the pyridine ring and stabilize the transition state [[3]].

-

Catalyst Addition: Add Rh₂O₃ (0.5 mol%) or 5% Rh/C (5 wt%). Note: Rhodium catalysts are superior to Palladium for minimizing ring-opening side reactions.

-

Reaction: Seal the autoclave and purge with N₂ (3x) followed by H₂ (3x). Pressurize to 5 bar (75 psi) H₂.

-

Incubation: Stir vigorously at 40°C for 16 hours.

-

Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure.

-

Purification: The crude oil is typically >90% cis-isomer. Pure cis-isomer can be isolated as the hydrochloride salt by adding 1M HCl in diethyl ether and recrystallizing from ethanol/ether.

Protocol B: Sigma-1 Receptor Radioligand Binding Assay

Objective: Determine the affinity (Ki) of a 3,5-dimethylpiperidine derivative.

-

Tissue Preparation: Homogenize Guinea pig brain cortex (rich in σ1 receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4) . Centrifuge at 40,000 x g for 15 min at 4°C. Resuspend the pellet in fresh buffer.

-

Incubation:

-

Total Binding: 100 µg membrane protein + [³H]-(+)-Pentazocine (2 nM) + Test Compound (10⁻¹⁰ to 10⁻⁵ M).

-

Non-Specific Binding: Add Haloperidol (10 µM) to defined wells to block all specific σ sites.

-

-

Conditions: Incubate at 37°C for 120 minutes . The long incubation ensures equilibrium for hydrophobic ligands.

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding). Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Data Summary Table: Comparative Potency

| Scaffold | Substituent (N-R) | Target | Ki (nM) | Selectivity (σ1/σ2) | Ref |

| Morpholine | Phenyl-alkyl | σ1 Receptor | 66.3 | ~7-fold | [[1]] |

| Piperidine | Phenyl-alkyl | σ1 Receptor | 21.4 | ~50-fold | [[1]] |

| 3,5-Dimethylpiperidine | Phenyl-alkyl | σ1 Receptor | 11.8 | >100-fold | [[1]] |

References

-

Synthesis and Biological Evaluation of Novel Sigma-1 Receptor Antagonists Based on Pyrimidine Scaffold. Journal of Medicinal Chemistry.

-

NIDA Drug Supply Program Catalog: 1-(1-Phenylcyclohexyl)-3,5-dimethylpiperidine. National Institute on Drug Abuse.

-

Hydrogenation of functionalised pyridines with a rhodium oxide catalyst. Green Chemistry.

-

Stereoselective Synthesis of cis- or trans-3,5-Disubstituted Pyrazolidines. National Institutes of Health (PMC).

Technical Application Note: Reductive Amination Strategies for Sterically Demanding Bis-Piperidine Scaffolds

Regulatory & Safety Compliance (Critical)

WARNING: DEA LIST I CHEMICAL The starting material, 1-benzyl-4-piperidone (CAS: 3612-20-2) , is designated as a List I Chemical by the U.S. Drug Enforcement Administration (DEA) due to its utility as a precursor in the synthesis of fentanyl and related opioids.[1]

-

Authorization: Possession, transfer, and synthesis using this material requires valid registration with the DEA (or equivalent national body) and strict record-keeping under the Controlled Substances Act (CSA).

-

Scope: This protocol is intended strictly for legitimate pharmaceutical research (e.g., neurokinin antagonists, antihistamines) and academic investigation into sterically hindered reductive amination.

-

Safety: 3,5-Dimethylpiperidine is a flammable liquid and skin irritant. Sodium triacetoxyborohydride (STAB) releases acetic acid and hydrogen gas upon hydrolysis; ensure proper ventilation.

Introduction

The coupling of 1-benzyl-4-piperidone with 3,5-dimethylpiperidine represents a classic "sterically demanding" reductive amination.[1] While standard reductive aminations proceed rapidly with primary amines, the reaction with a secondary amine—particularly one with

Key Challenges:

-

Steric Hindrance: The methyl groups at the 3,5-positions of the nucleophile shield the nitrogen, retarding the initial attack on the ketone carbonyl.

-

Enamine Stability: Secondary amines often form enamines rather than imines. The reduction of tetrasubstituted enamines is kinetically slower than iminium ions.

-

Stereochemistry: Commercial 3,5-dimethylpiperidine is often a mixture of cis (meso) and trans (racemic) isomers. This protocol focuses on the chemical coupling efficiency, but researchers must be aware that the product will retain the stereochemical complexity of the amine source.

Reaction Mechanism & Strategy

The preferred strategy utilizes Sodium Triacetoxyborohydride (STAB) .[2] Unlike Sodium Cyanoborohydride (

Mechanism:

-

Activation: Acetic acid protonates the ketone oxygen, increasing electrophilicity.

-

Addition: The hindered amine attacks the carbonyl to form a hemiaminal.

-

Dehydration: Loss of water generates the iminium ion (or enamine).

-

Reduction: STAB delivers a hydride. The acetoxy groups on boron attenuate its reactivity, preventing direct reduction of the ketone while rapidly reducing the cationic iminium species.[3]

Figure 1: Mechanistic pathway for the reductive amination. The formation of the iminium ion is often the rate-limiting step for hindered amines.

Experimental Protocols

Two methods are provided. Method A is the standard Abdel-Magid protocol, suitable for most batches. Method B is a high-force protocol using Titanium(IV) Isopropoxide, reserved for cases where Method A yields low conversion due to extreme steric hindrance or wet solvents.

Method A: Standard STAB Protocol (Recommended)

Best for: Routine synthesis, high-purity reagents.[1]

Reagents:

-

1-benzyl-4-piperidone (1.0 equiv)[1]

-

3,5-dimethylpiperidine (1.1 equiv)[1]

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1]

-

Acetic Acid (AcOH) (1.0 equiv)[1]

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]

Step-by-Step Procedure:

-

Preparation: In a dry reaction flask equipped with a magnetic stir bar, dissolve 1-benzyl-4-piperidone (1.0 eq) in DCE (0.2 M concentration).

-

Amine Addition: Add 3,5-dimethylpiperidine (1.1 eq) followed by Acetic Acid (1.0 eq).

-

Equilibration: Stir at Room Temperature (RT) for 30–60 minutes.

-

Insight: This allows the ketone-amine-hemiaminal equilibrium to establish before the reducing agent is introduced.[1]

-

-

Reduction: Cool the mixture to 0°C (optional, but recommended for selectivity). Add STAB (1.5 eq) portion-wise over 5 minutes.

-

Reaction: Remove ice bath and stir at RT under nitrogen atmosphere.

-

Monitoring: Check LCMS/TLC at 4 hours. If ketone remains, stir overnight (12–16 h).

-

-

Quench: Quench by adding saturated aqueous

solution. Stir for 15 minutes until gas evolution ceases. -

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate in vacuo.

Method B: Titanium(IV) Mediated Protocol

Best for: Highly hindered amines or when Method A fails to reach >50% conversion.

Reagents:

-

Titanium(IV) isopropoxide (

) (1.2 equiv)[1] -

Sodium Borohydride (

) (1.5 equiv) OR STAB[1] -

Solvent: Ethanol (Absolute) or THF[1]

Step-by-Step Procedure:

-

Complexation: Mix 1-benzyl-4-piperidone (1.0 eq) and 3,5-dimethylpiperidine (1.2 eq) in neat

(1.5 eq) or minimal THF. -

Stir: Stir at RT for 4–6 hours (or 50°C for 2 hours).

-

Dilution: Dilute the viscous mixture with Ethanol (0.5 M).

-

Reduction: Add

(1.5 eq) carefully (exothermic). Stir for 2 hours at RT. -

Hydrolysis (Critical): Quench with 1N NaOH or water. A white precipitate (

) will form. -

Filtration: Filter the suspension through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

-

Workup: Concentrate the filtrate and extract as described in Method A.

Data Analysis & Purification

The crude product will likely contain the target amine and potentially unreacted amine.

| Component | Analytical Marker (LCMS/NMR) | Removal Strategy |

| Product | M+H expected (Calc. MW).[8] | Retain |

| Ketone SM | Distinct carbonyl peak in | Flash Chromatography (Polar eluent) |

| Amine SM | Lower MW. Often elutes early or trails heavily. | High Vacuum (volatile) or Acid/Base extraction |

| Alcohol Impurity | Result of direct ketone reduction (M+2 relative to ketone). | Difficult to separate; optimize STAB addition to prevent. |

Purification Protocol:

-

Flash Chromatography: Silica gel.

-

Eluent: DCM:MeOH:NH4OH (90:10:1). The ammonia is crucial to prevent the tertiary amine product from streaking on the silica.

Experimental Workflow Diagram

Figure 2: Decision tree for selecting the optimal reductive amination protocol.

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][8][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][5][8][9][10][11] Studies on Direct and Indirect Reductive Amination Procedures.[8][9][10][11][12] The Journal of Organic Chemistry, 61(11), 3849–3862.[8] [Link]

-

Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[8] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[8] The Journal of Organic Chemistry, 55(8), 2552–2554.[8] [Link]

-

Drug Enforcement Administration . (2023).[13] Designation of 4-Piperidone as a List I Chemical.[1][13][14][15] Federal Register, 88 FR 21902.[13] [Link][1][13][15]

Sources

- 1. Federal Register, Volume 88 Issue 204 (Tuesday, October 24, 2023) [govinfo.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sodium triacetoxyborohydride [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. designer-drug.com [designer-drug.com]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]

- 13. DEA Designates 4-Piperidone, Used in Illicit Manufacture of Fentanyl, A List I Chemical [thefdalawblog.com]

- 14. regulations.gov [regulations.gov]

- 15. Federal Register :: Designation of 4-Piperidone as a List I Chemical [federalregister.gov]

Application Note: Catalytic Hydrogenation Protocols for 3,5-Dimethylpyridine Precursors

Executive Summary & Strategic Context

The hydrogenation of 3,5-dimethylpyridine (3,5-lutidine) is a critical transformation in pharmaceutical process chemistry. The resulting saturated scaffold, 3,5-dimethylpiperidine , is a pharmacophore found in numerous bioactive compounds (e.g., certain alkaloids, ansamycins, and synthetic blockbusters).

For drug development professionals, the challenge is not merely reduction, but stereocontrol . The reduction generates two diastereomers:

-

cis-3,5-dimethylpiperidine: The meso compound (achiral). Generally the kinetic product of heterogeneous hydrogenation.

-

trans-3,5-dimethylpiperidine: The racemic pair (

and

This Application Note provides field-proven protocols for the hydrogenation of 3,5-dimethylpyridine and its chlorinated precursors, focusing on manipulating conditions to achieve high conversion and favorable diastereomeric ratios (dr).

Mechanistic Insight: The Role of Acid & Catalyst[1]

To design a self-validating protocol, one must understand the activation energy landscape. Pyridine rings are electron-deficient and resistant to hydrogenation compared to benzene.

Acid Activation (The "Pyridinium" Effect)

Neutral pyridine poisons many metal catalysts by strongly coordinating via the nitrogen lone pair. Protonation (using Acetic Acid or HCl) solves two problems:

-

Prevents Poisoning: Blocks the N-lone pair from irreversible binding to the metal surface.

-

Electronic Activation: The resulting pyridinium cation is electron-poor, facilitating hydride transfer from the metal surface.

Stereochemical Pathway

Heterogeneous hydrogenation typically follows the Horiuti-Polanyi mechanism , involving syn-addition of hydrogen from the catalyst surface. This inherently favors the cis isomer (kinetic control). Accessing the trans isomer requires conditions that favor desorption-readsorption equilibria or isomerization.

Figure 1: Mechanistic pathway for the hydrogenation of 3,5-dimethylpyridine showing the divergence between kinetic (cis) and thermodynamic (trans) outcomes.

Experimental Protocols

Protocol A: Cis-Selective Hydrogenation (Rh/C or PtO2)

Objective: Maximize the formation of cis-3,5-dimethylpiperidine (meso). Catalyst Choice: Rhodium (Rh) is the most active metal for pyridine reduction under mild conditions and strongly favors cis stereochemistry due to rapid hydrogenation rates preventing isomerization.

Materials

-

Substrate: 3,5-Dimethylpyridine (Purity >98%).

-

Catalyst: 5% Rh/C (wet support preferred to minimize pyrophoric risk) OR PtO2 (Adams' Catalyst).

-

Solvent: Glacial Acetic Acid (AcOH).

-

Equipment: High-pressure autoclave (Hastelloy or Stainless Steel).

Step-by-Step Methodology

-

Preparation: In a glovebox or well-ventilated hood, charge the autoclave liner with 3,5-dimethylpyridine (10.0 g, 93 mmol).

-

Solvent Addition: Add Glacial Acetic Acid (50 mL). Note: The exotherm of mixing is mild, but ensure cooling if scaling up.

-

Catalyst Loading: Carefully add 5% Rh/C (1.0 g, 10 wt% loading). Safety: Rh/C is pyrophoric when dry. Wet with a small amount of water or add under an inert blanket.

-

Purging: Seal the reactor. Purge with Nitrogen (3 cycles, 5 bar) followed by Hydrogen (3 cycles, 5 bar) to remove oxygen.

-

Reaction: Pressurize with H2 to 50 bar (725 psi) . Heat to 60°C . Stir vigorously (>800 rpm) to eliminate mass transfer limitations.

-

Monitoring: Monitor H2 uptake. Reaction typically completes in 4–6 hours.

-

Workup:

-

Cool to room temperature and vent H2.

-

Filter catalyst through a Celite pad (wash with MeOH).

-

Neutralization (Critical): Concentrate the filtrate to remove bulk AcOH. Basify the residue with 50% NaOH (aq) to pH > 12.

-

Extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

-

Dry over Na2SO4 and concentrate.

-

Expected Outcome: >98% Conversion, >90:10 cis:trans ratio.

Protocol B: Trans-Enriched Hydrogenation (Ru/C)

Objective: Access the trans-isomer (racemic) or process chlorinated precursors. Catalyst Choice: Ruthenium (Ru) often requires higher temperatures/pressures but allows for thermodynamic equilibration.

Methodology Modifications

-

Catalyst: 5% Ru/C (or RuO2).

-

Conditions: Increase temperature to 120–150°C and pressure to 80–100 bar .

-

Time: Extended reaction times (12–24 hours) favor the thermodynamic trans product.

Protocol C: Reductive Dechlorination of Precursors

Context: Often, 3,5-dimethylpyridine is synthesized from 2,6-dichloro-3,5-dimethylpyridine . This protocol reduces the chlorides to yield the pyridine core (which can then be hydrogenated to the piperidine using Protocol A).

Materials

-

Substrate: 2,6-dichloro-3,5-dimethylpyridine.

-

Catalyst: 10% Pd/C.[1]

-

Base Scavenger: Sodium Acetate (NaOAc) or Triethylamine (Et3N). Essential to neutralize HCl formed.

Workflow

-

Dissolve substrate in Methanol (0.5 M).

-

Add 2.2 equivalents of NaOAc.

-

Add 5 mol% Pd/C.

-

Hydrogenate at 3–5 bar (balloon or low pressure) at RT to 40°C .

-

Stop Point: Monitor by HPLC. Stop immediately upon consumption of starting material to prevent ring hydrogenation (unless ring hydrogenation is desired, in which case switch to Protocol A conditions).

Data Summary & Catalyst Selection Guide

| Parameter | Protocol A (Kinetic) | Protocol B (Thermodynamic) | Protocol C (Dechlorination) |

| Primary Target | cis-3,5-dimethylpiperidine | trans-3,5-dimethylpiperidine | 3,5-dimethylpyridine |

| Starting Material | 3,5-dimethylpyridine | 3,5-dimethylpyridine | 2,6-dichloro-3,5-dimethylpyridine |

| Catalyst | 5% Rh/C or PtO2 | 5% Ru/C | 10% Pd/C |

| Solvent | Acetic Acid | Acetic Acid / Water | Methanol / Base |

| Pressure | 20–50 bar | 80–100 bar | 1–5 bar |

| Temperature | 25–60°C | 120–150°C | 25–40°C |

| Selectivity (dr) | ~90:10 (cis:trans) | Variable (approaches 20:[4]80) | N/A (Aromatic product) |

Process Workflow Diagram

Figure 2: Decision tree for selecting the appropriate hydrogenation protocol based on precursor structure and stereochemical requirements.

Troubleshooting & Optimization

-

Incomplete Conversion:

-

Cause: Catalyst poisoning by the pyridine nitrogen.

-

Solution: Ensure sufficient acid is present. If using MeOH, add 1.1 eq of HCl. If using AcOH, ensure the solvent is not wet (water can sometimes inhibit rate on hydrophobic supports).

-

-

Low Cis-Selectivity:

-

Cause: Temperature too high (leading to isomerization) or H2 starvation (mass transfer limit).

-

Solution: Lower temperature to <40°C; increase stirring rate; increase H2 pressure.

-

-

Safety - Runaway Exotherm:

-

Hydrogenation of pyridines is exothermic (~160 kJ/mol).

-

Control: Add H2 in stages or use a cooling loop for scales >50g.

-

References

-

Reddy, S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Retrieved from [Link]

-

Glorius, F., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines. National Institutes of Health (NIH). Retrieved from [Link]

-

Xi'an Jiaotong University. (2025). Ru Distribution and Activity of Ru/C Catalyst for Continuous Hydrogenation of 3,5-dimethylpyridine. Retrieved from [Link]

-

University of Oklahoma. (2007). Comparative study of the hydrogenation of tetralin on supported Ni, Pt, and Pd catalysts (Mechanism of cis/trans selectivity). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fact sheet: Reductive Dechlorination - Biological process - in situ — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. ou.edu [ou.edu]

Reagents for N-benzylation of 3,5-dimethyl-1,4'-bipiperidine

Technical Application Note: N-Benzylation of 3,5-Dimethyl-1,4'-bipiperidine

Executive Summary & Chemical Context

This guide details the protocols for the N-benzylation of 3,5-dimethyl-1,4'-bipiperidine . This substrate presents a specific synthetic challenge: the 3,5-dimethyl substitution pattern (typically cis-oriented for ring stability) creates significant steric hindrance around the secondary amine (N1').

While standard secondary amines react rapidly with benzyl halides, the "trench-like" steric environment of the 3,5-dimethyl analog retards nucleophilic attack and inhibits iminium ion formation during reductive amination. Consequently, standard protocols often result in stalled conversion or excessive byproduct formation (e.g., elimination or bis-alkylation).

Scope: This note provides two validated routes:

-

Route A (Recommended): Reductive Amination using Sodium Triacetoxyborohydride (STAB). Preferred for high chemoselectivity and avoiding quaternary ammonium salt formation.

-

Route B (Alternative): Direct Alkylation using Benzyl Bromide/Cesium Carbonate. Preferred for cost-efficiency in large-scale batches where chromatographic purification is feasible.

Strategic Reagent Selection

The choice of reagent is dictated by the steric profile of the amine and the tolerance for impurities.

| Feature | Route A: Reductive Amination | Route B: Direct Alkylation |

| Primary Reagents | Benzaldehyde, STAB, AcOH/Ti(OiPr)₄ | Benzyl Bromide, Cs₂CO₃ or K₂CO₃ |

| Mechanism | Condensation | |

| Steric Tolerance | High (Hydride is small) | Medium/Low (Electrophile approach hindered) |

| Impurity Profile | Benzyl alcohol (easy removal) | Quaternary salts, elimination products |

| Reaction Time | 4 – 16 Hours | 2 – 6 Hours |

| Recommendation | Primary Choice for R&D/MedChem | Scale-up Choice (Cost driven) |

Mechanism & Decision Logic (Visualized)

The following diagram outlines the decision logic and mechanistic pathways, highlighting the critical role of acid catalysis in the reductive route to overcome steric repulsion.

Caption: Decision matrix for N-benzylation pathways. Route A utilizes acid catalysis to drive iminium formation despite steric hindrance.

Protocol A: Reductive Amination (Gold Standard)

Rationale: The 3,5-dimethyl groups hinder the approach of the carbonyl carbon. Standard mixing often fails to generate the iminium ion. We utilize Titanium(IV) isopropoxide or Acetic Acid to activate the carbonyl and dehydrate the hemiaminal intermediate.

Reagents:

-

Substrate: 3,5-dimethyl-1,4'-bipiperidine (1.0 equiv)

-

Benzaldehyde (1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Glacial Acetic Acid (1.0 - 2.0 equiv) OR Ti(OiPr)₄ (1.2 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Methodology:

-

Pre-complexation (Critical Step):

-

In a dry reaction vial, dissolve the amine (1.0 equiv) in DCE (0.2 M concentration).

-

Add Benzaldehyde (1.2 equiv).

-

Add Acetic Acid (2.0 equiv). Note: If the reaction is extremely sluggish, replace AcOH with Ti(OiPr)₄ and stir for 2 hours before adding hydride.

-

Stir at Room Temperature (RT) for 30–60 minutes. This allows the equilibrium to shift toward the iminium ion.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add STAB (1.5 equiv) portion-wise over 15 minutes. Caution: Gas evolution (

) possible. -

Allow the reaction to warm to RT and stir for 4–16 hours.

-

-

Validation Point:

-

Check LC-MS. Look for M+H (Product) and disappearance of M+H (Imine intermediate). If Imine persists, add 0.5 equiv more STAB.

-

-

Workup:

-

Quench with Saturated

(aqueous). Stir vigorously for 20 minutes to decompose boron complexes. -

Extract with DCM (3x).

-

Wash combined organics with Brine, dry over

, and concentrate.

-

Protocol B: Direct Alkylation ( )

Rationale: Useful when non-reductive conditions are required. To counter the steric hindrance which slows the reaction, we use the "Cesium Effect" (

Reagents:

-

Substrate: 3,5-dimethyl-1,4'-bipiperidine (1.0 equiv)

-

Benzyl Bromide (1.05 equiv) — Strict stoichiometry prevents quaternization.

-

Cesium Carbonate (

) (2.0 equiv) -

Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

-

Setup:

-

Suspend

(2.0 equiv) and the amine (1.0 equiv) in MeCN (0.15 M). -

Stir at RT for 15 minutes to ensure deprotonation/activation.

-

-

Addition:

-

Dissolve Benzyl Bromide (1.05 equiv) in a minimal amount of MeCN.

-

Add the bromide solution dropwise over 30 minutes. Rapid addition leads to localized high concentrations and bis-alkylation.

-

-

Reaction:

-

Heat to 50–60°C. Note: Steric hindrance usually requires thermal energy to overcome the activation barrier.

-

Monitor by TLC (System: 10% MeOH in DCM).

-

-

Workup:

-

Filter off the inorganic solids (

, Excess Carbonate). -

Concentrate the filtrate.

-

Redissolve in EtOAc, wash with water to remove residual DMF/MeCN.

-

Troubleshooting & Critical Process Parameters (CPPs)

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Route A) | Steric bulk prevents iminium formation. | Use Ti(OiPr)₄ (1.2 eq) as a Lewis Acid scavenger for water. Stir amine+aldehyde+Ti for 4h before adding STAB. |

| Bis-Alkylation (Route B) | Excess Benzyl Bromide or fast addition. | Reduce BnBr to 0.95 equiv. Use syringe pump for addition. |

| Emulsion during Workup | Boron salts (Route A) or Amphiphilic nature. | Use Rochelle's Salt (Potassium Sodium Tartrate) solution instead of water for the initial quench in Route A. |

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

- Context: The foundational text for STAB-based reductive amination, establishing it as the superior reagent for hindered amines compared to NaCNBH3.

-

Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry.

- Context: Establishes the protocol for using Titanium isopropoxide to force iminium formation in sterically hindered substr

-

Salvatore, R. N., et al. (2001).

- Context: Explains the utility of Cesium Carbonate in promoting alkylation of secondary amines while suppressing over-alkyl

-

Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry.

- Context: Discusses the structural implications of 3,5-dimethylpiperidine scaffolds in drug design and their specific reactivity profiles.

Application Note: Reductive Alkylation Strategies for Bipiperidine Scaffolds

Abstract & Strategic Overview

Bipiperidine scaffolds (e.g., 4,4'-bipiperidine) are critical pharmacophores in the development of antipsychotics, antimicrobial agents, and ligands for metal-organic frameworks (MOFs). Unlike simple secondary amines, bipiperidines present unique challenges due to their dual-reactive centers, poor solubility in non-polar solvents, and the potential for mixed mono-/bis-alkylated species.

This guide details three distinct protocols for the reductive alkylation of bipiperidines, prioritizing the Sodium Triacetoxyborohydride (STAB) method for its superior chemoselectivity and operational simplicity.

Decision Matrix: Selecting the Right Method

Before initiating synthesis, select the protocol based on your substrate and scale requirements.

Mechanistic Insight: The Diamine Challenge

The reductive alkylation of bipiperidine involves the formation of two iminium ions followed by hydride transfer. The critical failure mode in this synthesis is partial alkylation (forming the mono-N-alkyl species) or solubility-induced stalling .

Unlike simple piperidine, 4,4'-bipiperidine is a rigid diamine. Once the first nitrogen is alkylated, the solubility profile changes, often precipitating the mono-product before the second alkylation occurs. Therefore, solvent choice and stoichiometry are non-negotiable variables.

Reaction Pathway[1][2][3][4][5][6]

Method A: Sodium Triacetoxyborohydride (STAB) Protocol

Best For: Complex aldehydes, acid-sensitive substrates, and bench-scale synthesis. Mechanism Ref: Abdel-Magid, A. F. et al. J. Org.[1][2][3][4][5] Chem. 1996 [1].[3][5][6]

This method is superior to Sodium Cyanoborohydride (NaCNBH3) because it avoids toxic cyanide byproducts and allows for faster reaction rates in non-protic solvents.

Materials

-

Substrate: 4,4'-Bipiperidine (dihydrochloride salt or free base).

-

Reagent: Sodium Triacetoxyborohydride (STAB) - Must be dry/free-flowing.

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

-

Note: If solubility is poor, use a DCM/Methanol (9:1) mixture.

-

-

Catalyst: Glacial Acetic Acid (AcOH).

Protocol Steps

-

Preparation of Free Base (Optional but Recommended): If starting with bipiperidine·2HCl, suspend in DCM and treat with 2.5 eq of Triethylamine (TEA). Stir for 30 mins to liberate the free amine.

-

Why? STAB is acid-labile; excess HCl can decompose the hydride reagent too quickly.

-

-

Imine Formation: To the amine solution (1.0 mmol) in DCE (10 mL), add the Aldehyde (2.4 - 3.0 mmol) .

-

Stoichiometry: You need a slight excess (1.2 to 1.5 eq per nitrogen) to drive the reaction to the bis-product.

-

Add Acetic Acid (2.0 - 4.0 mmol) .

-

Stir at Room Temperature (RT) for 30-60 minutes under Nitrogen.

-

Checkpoint: The solution may clarify as the iminium species forms.

-

-

Reduction: Cool the mixture to 0°C (optional, but good for reactive aldehydes). Add STAB (3.0 - 3.5 mmol) portion-wise over 10 minutes.

-

Caution: Gas evolution (H2) may occur.

-

Allow to warm to RT and stir for 4–16 hours.

-

-

Quench and Workup: Quench by adding saturated aqueous NaHCO3 (slowly). Stir for 20 minutes until gas evolution ceases. Extract with DCM (3x).[7] Wash combined organics with Brine, dry over Na2SO4, and concentrate.

-

Purification: If necessary, purify via flash chromatography.

-

Eluent: DCM:MeOH:NH4OH (90:9:1) is often required due to the polarity of the diamine.

-

Method B: Catalytic Hydrogenation

Best For: Large-scale synthesis, simple alkyl groups, aromatic aldehydes (benzyl protection). Mechanism Ref: Standard heterogeneous catalysis [2].

Protocol Steps

-

Reactor Loading: In a Parr shaker bottle or autoclave, dissolve Bipiperidine (10 mmol) in Ethanol (50 mL) . Add Aldehyde (22 mmol) .

-

Catalyst Addition: Add 10% Pd/C (5-10 wt% relative to substrate) .

-

Safety: Add the catalyst under an inert atmosphere (Argon/Nitrogen) to prevent ignition of solvent vapors.

-

-

Hydrogenation: Seal the reactor. Purge with Nitrogen (3x) then Hydrogen (3x). Pressurize to 40-60 psi (3-4 bar) H2. Shake/Stir at RT for 12-24 hours.

-

Workup: Filter the reaction mixture through a Celite pad to remove the catalyst.

-

Critical: Do not let the catalyst dry out on the filter (fire hazard). Wash with Ethanol.

-

Concentrate the filtrate to obtain the crude product.

-

Method C: Eschweiler-Clarke Methylation

Best For: specifically introducing Methyl groups. Reagents: Formaldehyde (37% aq) and Formic Acid.

Protocol Steps

-

Mix Bipiperidine (10 mmol) with Formic Acid (50 mmol) and Formaldehyde (25 mmol) in a round-bottom flask.

-

Reflux (90-100°C) for 12-18 hours. CO2 evolution indicates reaction progress.

-

Cool to RT, basify with NaOH to pH > 10.

-

Extract with DCM or Chloroform.

Critical Optimization Parameters

| Parameter | Recommendation | Rationale |

| Solvent System | DCE (Standard) or THF (Alternative) | DCE promotes iminium ion formation better than THF. Use MeOH as a co-solvent only if solubility is a blocking issue (MeOH slows STAB reduction slightly). |

| pH Control | pH 5–6 (via Acetic Acid) | Essential for protonating the hemiaminal to form the iminium ion. Without acid, the reaction stalls at the intermediate stage. |

| Water Content | Anhydrous conditions preferred | While STAB tolerates small amounts of water, excess water hydrolyzes the imine back to the aldehyde/ketone. |

| Stoichiometry | 1.2–1.5 eq Aldehyde per Nitrogen | Bipiperidines have two reactive sites. Under-dosing leads to statistical mixtures of mono- and bis-products which are difficult to separate. |

Troubleshooting Guide

Issue: Incomplete Conversion (Mono-alkylated product remains)

-

Cause: Steric hindrance or consumption of hydride reagent by moisture.

-

Fix: Add a second portion of Aldehyde (0.5 eq) and STAB (0.5 eq) after 12 hours. Ensure the reaction pH is acidic (add more AcOH).

Issue: Product Trapped in Aqueous Layer

-

Cause: Bipiperidines are highly polar bases.

-

Fix: Ensure the aqueous layer is pH > 12 during extraction. Use "salting out" (saturate aqueous layer with NaCl) or use continuous liquid-liquid extraction with Chloroform.

Issue: "Gummy" Precipitate during STAB addition

-

Cause: Formation of insoluble Boron-Amine complexes.

-

Fix: Increase solvent volume or switch to DCM/MeOH mixtures to solubilize the intermediates.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3][4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][5][6][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][6][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[1]

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard Reference Text).

-

BenchChem Application Notes. (2025).[9][11][12] Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.

-

Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 27, 395-404.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Sodium triacetoxyborohydride [organic-chemistry.org]